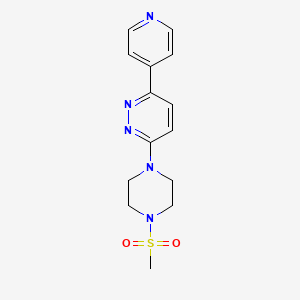
3-(4-methanesulfonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methanesulfonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a pyridazine ring substituted with a methanesulfonyl group and a piperazine ring, as well as a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methanesulfonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. One common approach is to start with a pyridazine derivative and introduce the methanesulfonyl group through a sulfonylation reaction. The piperazine ring can be introduced through a nucleophilic substitution reaction, followed by the attachment of the pyridine ring via a coupling reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide.
Reduction: : The methanesulfonyl group can be reduced to a sulfide.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Pyridine N-oxide derivatives.
Reduction: : Sulfide derivatives.
Substitution: : Substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3-(4-methanesulfonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine can be used to study the interactions between small molecules and biological targets. It may also serve as a probe to investigate cellular processes.
Medicine
In the medical field, this compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new products and technologies.
Mechanism of Action
The mechanism by which 3-(4-methanesulfonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(4-methanesulfonylpiperazin-1-yl)propanoic acid
4-(4-methanesulfonylpiperazin-1-yl)pyridine
2-(4-methanesulfonylpiperazin-1-yl)pyridine
Uniqueness
3-(4-methanesulfonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine stands out due to its specific substitution pattern and the presence of both pyridazine and pyridine rings. This combination of structural features may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(4-methylsulfonylpiperazin-1-yl)-6-pyridin-4-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-22(20,21)19-10-8-18(9-11-19)14-3-2-13(16-17-14)12-4-6-15-7-5-12/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIRLFFSCFVADP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6528933.png)
![3-chloro-2,2-dimethyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B6528939.png)
![3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6528945.png)
![3-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6528952.png)
![3-(pyridin-3-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B6528959.png)
![3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6528967.png)
![2-propyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one](/img/structure/B6528968.png)
![3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6528972.png)
![3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B6528978.png)
![3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B6528985.png)
![3-[4-(2-ethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B6528992.png)
![3-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6529002.png)
![3-(pyridin-4-yl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine](/img/structure/B6529017.png)
![3-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6529022.png)
